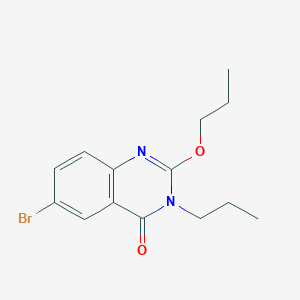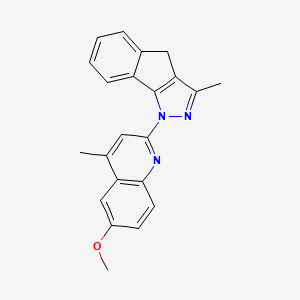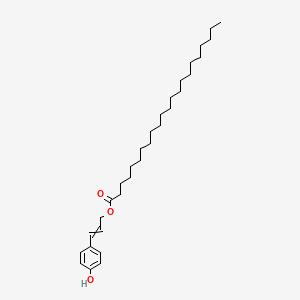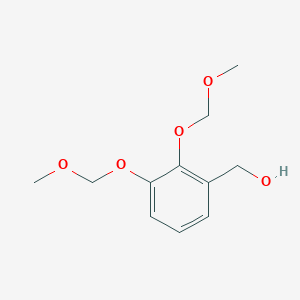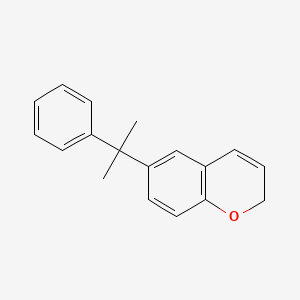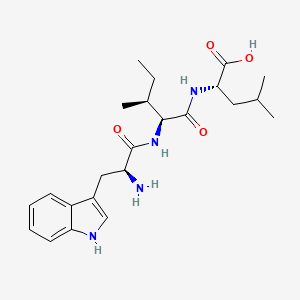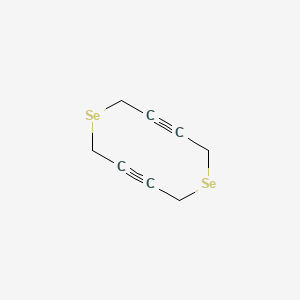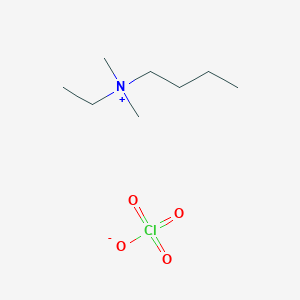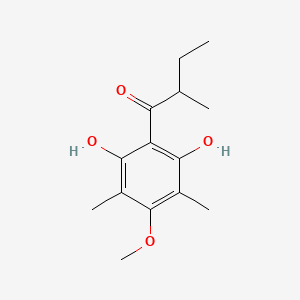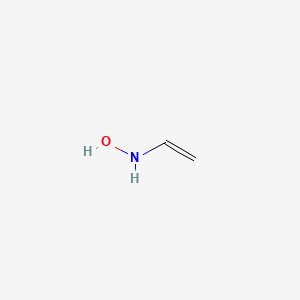
Benzene;methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene;methane, also known as methylbenzene, is an organic compound with the chemical formula C₇H₈. It is a colorless, flammable liquid with a distinctive aromatic odor. This compound is a member of the aromatic hydrocarbon family and is widely used in various industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
From Benzene and Methane: Benzene;methane can be synthesized by the alkylation of benzene with methane in the presence of a catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product.
From Toluene: this compound can also be prepared by the dehydrogenation of toluene.
Industrial Production Methods
化学反応の分析
Types of Reactions
Oxidation: Benzene;methane undergoes oxidation reactions to form benzoic acid.
Substitution: this compound can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Hydrogenation: This compound can be hydrogenated to form cyclohexane in the presence of a nickel catalyst at elevated temperatures and pressures.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂), and catalysts such as iron (Fe) or aluminum chloride (AlCl₃).
Hydrogenation: Hydrogen gas (H₂), nickel catalyst, high temperatures (150°C), and high pressures.
Major Products Formed
Oxidation: Benzoic acid.
Substitution: Nitrobenzene, benzene sulfonic acid, chlorobenzene, bromobenzene.
Hydrogenation: Cyclohexane.
科学的研究の応用
Benzene;methane has numerous applications in scientific research and industry:
作用機序
The mechanism of action of benzene;methane involves its interaction with various molecular targets and pathways:
類似化合物との比較
Benzene;methane is similar to other aromatic hydrocarbons but has unique properties that distinguish it from them:
Benzene (C₆H₆): Benzene is a simpler aromatic hydrocarbon with a six-membered ring.
Ethylbenzene (C₈H₁₀): Ethylbenzene has an ethyl group attached to the benzene ring, making it slightly more complex than this compound.
Xylene (C₈H₁₀): Xylene has two methyl groups attached to the benzene ring, which can be in ortho, meta, or para positions.
Pyridine (C₅H₅N): Pyridine is an aromatic compound with a nitrogen atom in the ring, giving it different chemical properties compared to this compound.
特性
CAS番号 |
160256-83-7 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC名 |
benzene;methane |
InChI |
InChI=1S/C6H6.CH4/c1-2-4-6-5-3-1;/h1-6H;1H4 |
InChIキー |
DJNWYFARZKDJEE-UHFFFAOYSA-N |
正規SMILES |
C.C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


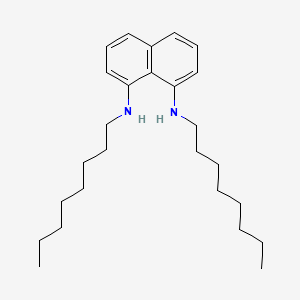
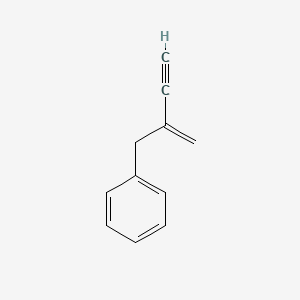
![4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl](/img/structure/B14277870.png)
